
Melarsomine
Vue d'ensemble
Description
Elle est commercialisée sous des noms de marque tels que Immiticide et Diroban et est approuvée par la FDA pour le traitement de l'infection par le ver du cœur adulte (Dirofilaria immitis) chez les chiens . Ce composé n'est pas approuvé pour une utilisation chez les chats ou les chiens atteints d'infections à un stade avancé .
Méthodes De Préparation
La synthèse du dihydrochlorure de mélarsomine implique plusieurs étapes :
Conversion de la trichlorotriazine en diaminochlorotriazine : Cette étape est réalisée en milieu ammoniacal.
Formation de l'acide melarsénique hydrochlorure : La diaminochlorotriazine est convertie en acide melarsénique hydrochlorure en présence d'acide arsanilique.
Réduction en oxyde de melarsène dihydraté : L'acide melarsénique hydrochlorure est ensuite réduit en oxyde de melarsène dihydraté.
Formation du dihydrochlorure de mélarsomine : Enfin, l'oxyde de melarsène dihydraté est converti en dihydrochlorure de mélarsomine en présence de chlorhydrate de cystéamine
Analyse Des Réactions Chimiques
La mélarsomine subit diverses réactions chimiques, notamment :
Oxydation : La mélarsomine peut subir une dégradation oxydative, en particulier lorsqu'elle forme un réseau supramoléculaire avec l'acide cyanurique.
Liaison hydrogène : Le composé peut former des liaisons hydrogène, qui jouent un rôle crucial dans sa stabilité et sa réactivité chimiques.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'acide cyanurique pour la dégradation oxydative et les solutions aqueuses pour les interactions de liaison hydrogène. Les principaux produits formés à partir de ces réactions sont généralement des dérivés oxydés de la mélarsomine.
Applications De Recherche Scientifique
Treatment of Canine Heartworm Disease
Melarsomine is the only adulticidal drug approved by the U.S. Food and Drug Administration for treating adult heartworms in dogs. The treatment protocol typically involves administering three doses of this compound intramuscularly over a period of 30 days, which effectively eliminates adult heartworms from the pulmonary arteries.
Treatment Protocol
- Dosage : Three injections of 2.5 mg/kg body weight.
- Administration : Intramuscularly, with a recommended interval between doses to minimize complications.
Antitumor Activity in Veterinary Oncology
Recent research has identified this compound's potential as an anticancer agent, particularly against canine osteosarcoma. A study demonstrated that this compound inhibits cell viability and induces apoptosis in canine osteosarcoma cell lines (Abrams and D17) through the repression of the Hedgehog-GLI signaling pathway.
Key Findings
- Cell Viability : this compound significantly reduced cell viability in a dose-dependent manner.
- IC50 Values : For Abrams cells, IC50 was 111.2 µM; for D17 cells, it was 133 µM.
- Apoptosis Induction : Increased sub-G1 phase population indicated enhanced apoptotic activity post-treatment.
Case Studies of Adverse Reactions
While this compound is effective, it can also lead to adverse reactions. A documented case involved a 9-year-old female dog that developed disseminated intravascular coagulation following this compound therapy. This highlights the importance of monitoring and managing potential side effects during treatment.
Case Summary
- Patient : A female pit bull diagnosed with heartworm.
- Symptoms Post-Treatment : Lethargy, swelling, and bleeding.
- Management : Treatment included vitamin K1 and fresh frozen plasma administration.
Comparative Efficacy with Alternative Treatments
Research has also explored alternative treatments to this compound, such as combinations of moxidectin and doxycycline. These alternatives have shown promising results in managing heartworm disease while potentially reducing the side effects associated with this compound.
Study Insights
- Moxi-Doxy Efficacy : Demonstrated good efficacy across various dog populations.
- Side Effects : Reported lower incidence of adverse reactions compared to this compound.
Data Table: Summary of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Canine Heartworm Treatment | Adulticide for Dirofilaria immitis | Approved by FDA; three doses required |
Antitumor Activity | Inhibition of canine osteosarcoma | Reduces cell viability; induces apoptosis |
Adverse Reactions | Potential complications post-treatment | Case study revealed coagulation issues |
Alternative Treatments | Moxidectin plus doxycycline | Effective with fewer side effects |
Mécanisme D'action
Melarsomine contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to disrupt the metabolic processes of the parasites, leading to their death .
Comparaison Avec Des Composés Similaires
La mélarsomine est unique en raison de sa structure à base d'arsenic et de son utilisation spécifique dans le traitement des infections par le ver du cœur. Les composés similaires comprennent :
Moxidectine : Souvent utilisée en association avec la doxycycline comme traitement alternatif des infections par le ver du cœur.
Doxycycline : Utilisée en association avec la mélarsomine pour améliorer son efficacité et réduire les effets secondaires.
Alors que la moxidectine et la doxycycline sont également utilisées pour traiter les infections par le ver du cœur, la mélarsomine reste le seul traitement adulticide approuvé par la FDA pour cette affection .
Activité Biologique
Melarsomine is an arsenical compound primarily used as an adulticide in the treatment of canine heartworm disease caused by Dirofilaria immitis. Its mechanism of action, clinical efficacy, and associated biological activities have been the subject of numerous studies. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical outcomes, adverse effects, and emerging applications in veterinary medicine.
This compound acts by disrupting the metabolism of adult heartworms. It is believed to induce oxidative stress and damage to the worm's cellular structures, leading to its death. The drug is administered intramuscularly and is typically given in a three-injection protocol, which has shown significant efficacy in eliminating adult heartworms.
Table 1: Summary of this compound Administration Protocols
Clinical Efficacy
This compound has demonstrated high efficacy rates in clinical settings. In a study involving 556 dogs undergoing this compound therapy, 97% completed the treatment series successfully, with a notable 99% of those tested showing no detectable microfilariae post-treatment . Adverse effects were reported in approximately 90% of cases, but these were generally mild and manageable.
Case Studies
-
Case Report on Disseminated Intravascular Coagulation (DIC) :
A case involving a 9-year-old dog treated with this compound developed DIC following administration. The patient exhibited prolonged prothrombin times and required supportive treatment including vitamin K1 and fresh frozen plasma . This case highlights the need for careful monitoring post-treatment. -
Efficacy Comparison with Moxidectin-Doxycycline :
A randomized controlled trial compared this compound with a moxidectin-doxycycline combination. This compound-treated dogs showed a more rapid decline in antigenemia compared to those receiving moxidectin-doxycycline alone .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Lethargy, cough, pain at injection site.
- Severe Reactions : Rare instances of DIC and other serious complications have been reported .
Table 2: Adverse Effects Observed Post-Melarsomine Treatment
Side Effect | Frequency (%) | Severity |
---|---|---|
Lethargy | 4.6 | Mild |
Injection site pain | Varies | Mild to Moderate |
DIC | Rare | Severe |
Emerging Applications
Recent studies have explored the potential antitumor effects of this compound beyond its use as an adulticide. Research indicates that this compound may suppress survival in canine osteosarcoma cells, suggesting its possible role as an adjunctive cancer therapy . Further research is necessary to explore this potential application fully.
Propriétés
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21AsN8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155907 | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128470-15-5 | |
Record name | Melarsomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.